molecular formula C9H19ClOS B8519012 Heptane,1-[(2-chloroethyl)sulfinyl]- CAS No. 24475-73-8

Heptane,1-[(2-chloroethyl)sulfinyl]-

Cat. No.: B8519012
CAS No.: 24475-73-8
M. Wt: 210.77 g/mol
InChI Key: ZSJLOCPVTWKDQV-UHFFFAOYSA-N
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Description

Heptane,1-[(2-chloroethyl)sulfinyl]-, with the CAS registry number 24475-73-8, is an organosulfur compound identified by the molecular formula C9H19ClOS and a molecular weight of 210.77 g/mol . Key physical properties include a density of approximately 1.064 g/cm³ and a boiling point of 334.3°C at 760 mmHg . This compound is characterized by a sulfinyl group (S=O) linked to a heptyl chain and a 2-chloroethyl moiety. This chemical is offered as a high-purity (99%) white powder and is explicitly intended for Research Use Only (RUO), strictly for laboratory research applications . It is commercially used as a versatile building block and pharmaceutical intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs) . The presence of both the sulfinyl group and the chloroethyl side chain makes it a valuable synthon for further chemical transformations in medicinal and organic chemistry. Researchers value this compound for its potential in constructing molecules with specific sulfur-containing pharmacophores.

Properties

CAS No.

24475-73-8

Molecular Formula

C9H19ClOS

Molecular Weight

210.77 g/mol

IUPAC Name

1-(2-chloroethylsulfinyl)heptane

InChI

InChI=1S/C9H19ClOS/c1-2-3-4-5-6-8-12(11)9-7-10/h2-9H2,1H3

InChI Key

ZSJLOCPVTWKDQV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCS(=O)CCCl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Heptanethiol

Heptanethiol reacts with 1-bromo-2-chloroethane in a base-mediated SN2 mechanism. Typical conditions involve potassium hydroxide (KOH) or sodium hydride (NaH) in tetrahydrofuran (THF) at 50–60°C for 6–8 hours. The reaction proceeds with moderate yields (60–75%), as competing elimination reactions may form vinyl sulfides.

Representative Procedure

  • Heptanethiol (1.0 equiv) and 1-bromo-2-chloroethane (1.2 equiv) are dissolved in anhydrous THF.

  • KOH (1.5 equiv) is added portion-wise under nitrogen.

  • The mixture is refluxed for 8 hours, quenched with water, and extracted with ethyl acetate.

  • The organic layer is dried (Na2SO4) and concentrated to yield 1-[(2-chloroethyl)thio]heptane as a pale-yellow liquid.

Thiol-Ene Coupling

Alternative approaches utilize radical-mediated thiol-ene reactions between heptanethiol and vinyl chloride, though this method is less common due to regioselectivity challenges.

Oxidation of Sulfide to Sulfoxide

The critical step in synthesizing heptane,1-[(2-chloroethyl)sulfinyl]- is the oxidation of 1-[(2-chloroethyl)thio]heptane to its sulfoxide. Multiple oxidizing systems have been explored:

Selenium Dioxide/Hydrogen Peroxide in Flow Conditions

A bioinspired method employing selenium dioxide (SeO2) and hydrogen peroxide (H2O2) under flow chemistry conditions achieves high selectivity for sulfoxide formation.

Optimized Protocol

  • Reactor Setup : A biphasic system with 0.05 M SeO2 in aqueous H2O2 (2–10 equiv) and 0.25 M sulfide in ethyl acetate.

  • Flow Rate : 0.1–0.3 mL/min, residence time 10–100 minutes.

  • Outcome : At 2 equiv H2O2 and 0.1 mL/min flow rate, sulfoxide yield reaches 85% with >99% chemoselectivity. Over-oxidation to sulfone is minimized by controlling H2O2 stoichiometry.

Mechanistic Insight
SeO2 reacts with H2O2 to form perselenic acid (H2SeO4), which transfers an oxygen atom to the sulfide sulfur, forming the sulfoxide. The flow system enhances mixing and heat dissipation, preventing decomposition of the chloroethyl group.

Meta-Chloroperbenzoic Acid (mCPBA) in Batch

Traditional oxidation with mCPBA in dichloromethane (DCM) at 0°C provides moderate yields (70–80%) but requires careful temperature control to avoid sulfone formation.

Sodium Periodate (NaIO4) Catalyzed Oxidation

NaIO4 in methanol/water (1:1) at room temperature offers a cost-effective alternative, though yields are lower (50–60%) due to competing hydrolysis of the chloroethyl group.

Comparative Analysis of Oxidation Methods

Method Oxidant Catalyst Yield (%) Selectivity (Sulfoxide:Sulfone)
SeO2/H2O2 (Flow)H2O2SeO285>99:1
mCPBA (Batch)mCPBANone7590:10
NaIO4 (Batch)NaIO4None5580:20

Flow chemistry outperforms batch methods in yield and selectivity, attributed to precise reagent mixing and reduced side reactions.

Challenges and Mitigation Strategies

Over-Oxidation to Sulfone

Excess H2O2 or prolonged reaction times favor sulfone formation. Mitigation includes:

  • Using stoichiometric H2O2 (2 equiv).

  • Incorporating radical scavengers (e.g., BHT) in mCPBA reactions.

Hydrolysis of Chloroethyl Group

The electrophilic 2-chloroethyl moiety is prone to hydrolysis under acidic or aqueous conditions. Strategies involve:

  • Non-aqueous solvents (e.g., ethyl acetate) in flow systems.

  • Low-temperature oxidation (−20°C) with mCPBA .

Chemical Reactions Analysis

Types of Reactions

Heptane,1-[(2-chloroethyl)sulfinyl]- undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the 2-chloroethyl side chain can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions often require a base such as sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of Heptane,1-[(2-chloroethyl)sulfonyl]-.

    Reduction: Formation of Heptane,1-[(2-chloroethyl)thio]-.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Heptane,1-[(2-chloroethyl)sulfinyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies focus on its interaction with biological molecules and its effects on cellular processes.

    Medicine: Explored as a potential drug candidate due to its ability to modify biological targets. Research includes its use in drug delivery systems and as a prodrug.

    Industry: Utilized in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Heptane,1-[(2-chloroethyl)sulfinyl]- involves its interaction with molecular targets through its sulfinyl and chloroethyl groups. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical entities within biological systems. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

  • Alkylation vs. Carbamoylation : Chloroethyl nitrosoureas like NSC 79037 alkylate nucleic acids and carbamoylate proteins, contributing to cytotoxicity . Heptane,1-[(2-chloroethyl)sulfinyl]-’s sulfinyl group may favor alkylation over carbamoylation due to reduced electrophilicity compared to nitrosoureas.
  • Solubility and Toxicity: Nitrosoureas with high octanol/water coefficients exhibit better tissue penetration but increased toxicity . The heptane backbone in the target compound may lower solubility, reducing toxicity but limiting bioavailability.
  • Enzyme Interactions : BCNU inhibits DNA nucleotidyltransferase in cell-free systems , but similar effects for sulfinyl compounds are unstudied.

Q & A

Basic: What synthetic methodologies are validated for producing Heptane,1-[(2-chloroethyl)sulfinyl]-, and how can reaction parameters be optimized to improve purity?

Answer:
The synthesis of Heptane,1-[(2-chloroethyl)sulfinyl]- likely involves two key steps: (1) introducing the sulfinyl group via oxidation of a thioether intermediate and (2) coupling the 2-chloroethyl moiety. For step 1, controlled oxidation using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C is commonly employed to avoid overoxidation to sulfone derivatives . Step 2 may require nucleophilic substitution, where reaction temperature (e.g., 25–40°C) and base selection (e.g., triethylamine vs. NaHCO₃) significantly impact yields . Purification via column chromatography with silica gel (hexane:ethyl acetate gradients) is recommended to isolate the sulfinyl product, as its polarity differs markedly from byproducts. Purity should be confirmed using HPLC with a C18 column and UV detection at 220–260 nm .

Advanced: How does the stereoelectronic nature of the sulfinyl group in Heptane,1-[(2-chloroethyl)sulfinyl]- affect its regioselectivity in alkylation reactions compared to analogous thioethers or sulfones?

Answer:
The sulfinyl group’s lone pair geometry and polarizable S=O bond create distinct electronic effects. In alkylation reactions (e.g., with amines or thiols), the sulfinyl group’s electron-withdrawing nature increases the electrophilicity of the adjacent chloroethyl carbon, enhancing nucleophilic attack at this position. This contrasts with thioethers (less electron-withdrawing) and sulfones (overly electron-deficient, leading to reduced reactivity). Computational studies (DFT) suggest that the sulfinyl group’s dipole moment (~3.5 D) stabilizes transition states via dipole-dipole interactions, as observed in analogous sulfonamide syntheses . Experimental validation using kinetic isotopic effects (KIE) or Hammett plots can further elucidate these mechanisms .

Basic: What spectroscopic benchmarks are critical for confirming the structural integrity of Heptane,1-[(2-chloroethyl)sulfinyl]-?

Answer:
Key spectral markers include:

  • ¹H NMR : A singlet for the sulfinyl group’s adjacent CH₂ (δ 2.8–3.2 ppm) and splitting patterns for the chloroethyl chain (e.g., triplet for Cl-CH₂-CH₂-S=O at δ 3.5–3.7 ppm) .
  • ¹³C NMR : The sulfinyl sulfur induces deshielding of neighboring carbons (e.g., S=O adjacent CH₂ at ~45–50 ppm) .
  • IR : Strong S=O stretch at 1030–1060 cm⁻¹, distinct from sulfones (1300–1350 cm⁻¹) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ should match the exact mass (C₉H₁₇ClOS: 208.07 g/mol), with fragmentation peaks at m/z 91 (C₇H₇⁺) and 63 (ClCH₂⁺) .

Advanced: How can researchers reconcile discrepancies in reported toxicity data for chloroethyl-containing compounds like Heptane,1-[(2-chloroethyl)sulfinyl]-?

Answer:
Contradictions in toxicity profiles often stem from differences in exposure routes (oral vs. dermal) or model systems (in vitro vs. in vivo). For example, hepatic toxicity observed in rodent models (LD₅₀ ~200 mg/kg) may not translate to human cell lines (IC₅₀ >500 µM) due to metabolic variations. To resolve this:

  • Conduct interspecies comparisons using primary hepatocytes from humans and rats.
  • Apply physiologically based pharmacokinetic (PBPK) modeling to account for bioavailability differences .
  • Use omics approaches (e.g., transcriptomics) to identify conserved toxicity pathways, such as glutathione depletion or DNA alkylation .

Advanced: What structural modifications to Heptane,1-[(2-chloroethyl)sulfinyl]- could enhance its stability in aqueous media while retaining alkylation potency for targeted therapies?

Answer:
Strategies include:

  • Prodrug Design : Replace the labile sulfinyl group with a protected thioether (e.g., disulfide), which is cleaved intracellularly by glutathione .
  • PEGylation : Attach polyethylene glycol (PEG) to the heptane chain to improve hydrophilicity and reduce non-specific binding .
  • Bioisosteric Replacement : Substitute the chloroethyl group with a less hydrolytically sensitive moiety (e.g., fluoropropyl) while maintaining electrophilicity .
    Stability assays (e.g., HPLC monitoring of degradation in PBS at 37°C) and cytotoxicity screens (e.g., against glioblastoma cell lines) should validate these modifications .

Basic: What safety protocols are essential when handling Heptane,1-[(2-chloroethyl)sulfinyl]- in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for synthesis and purification steps to minimize inhalation risks .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and neutralize with 10% sodium bicarbonate .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate with saline for 15+ minutes . Toxicity data from analogous compounds suggest prioritizing hepatic and renal function monitoring in exposed personnel .

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